molecular formula C46H62N12O14P2 B611286 Tenofovir Alafenamide fumarate CAS No. 1392275-56-7

Tenofovir Alafenamide fumarate

Katalognummer: B611286
CAS-Nummer: 1392275-56-7
Molekulargewicht: 1069.0 g/mol
InChI-Schlüssel: SVUJNSGGPUCLQZ-FBANTFQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Alafenamide Fumarate involves several key steps. One efficient method includes the preparation of diastereomerically pure Tenofovir Alafenamide using a stereospecific synthesis approach. This involves the use of specific reagents and conditions to ensure the desired stereochemistry at the phosphorus atom . The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Tenofovir Alafenamide Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, such as tenofovir diphosphate and other phosphorylated intermediates .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Hepatitis B

Overview
TAF has been approved for the treatment of chronic hepatitis B in both the United States and Europe. It offers several advantages over its predecessor, tenofovir disoproxil fumarate (TDF), primarily due to its improved safety profile regarding renal and bone health.

Clinical Efficacy
In clinical trials, TAF demonstrated antiviral efficacy comparable to TDF but at significantly lower doses (approximately one-tenth) and with reduced adverse effects. Studies indicated that patients receiving TAF experienced less decline in bone mineral density and better renal function markers compared to those on TDF .

Parameter TAF TDF
Dose25 mg300 mg
Renal SafetyImprovedModerate risk
Bone Mineral Density ChangeMinimal declineSignificant decline
Viral Suppression RatesHighHigh

Case Studies
A Phase 3 study involving treatment-naïve adults with chronic HBV showed non-inferiority in efficacy between TAF and TDF, with TAF exhibiting superior safety profiles. The study followed patients for 48 weeks, measuring changes in renal function and bone density .

Treatment of HIV Infection

Overview
TAF is a critical component of several fixed-dose combination therapies for HIV. It is combined with emtricitabine in pre-exposure prophylaxis (PrEP) regimens and as part of multi-drug therapies for HIV-positive individuals.

Pharmacokinetics and Safety
TAF's lipophilic nature allows it to be preferentially metabolized in lymphatic tissues, leading to higher intracellular concentrations of tenofovir while reducing systemic exposure. This results in fewer adverse effects related to renal function and bone health compared to TDF .

Combination Product Components Indication
DescovyEmtricitabine + TAFHIV treatment and PrEP
GenvoyaElvitegravir + Cobicistat + Emtricitabine + TAFHIV treatment
OdefseyRilpivirine + Emtricitabine + TAFHIV treatment

Case Studies
In a randomized controlled trial for PrEP, participants using TAF-based regimens exhibited high rates of adherence and low rates of HIV acquisition, reinforcing its role as a backbone in HIV prevention strategies .

Combination Therapies

TAF is often utilized in combination with other antiviral agents to enhance therapeutic outcomes while minimizing toxicity. Its integration into multi-drug regimens has been particularly beneficial in managing co-infections or resistant strains of viruses.

Research Findings
Studies have shown that combining TAF with other agents can lead to improved viral suppression rates and better patient compliance due to fewer side effects. For example, the combination of TAF with emtricitabine has been shown to maintain high efficacy levels while reducing the incidence of adverse events associated with traditional therapies .

Wirkmechanismus

Tenofovir Alafenamide Fumarate exerts its effects by inhibiting viral polymerase, leading to chain termination and inhibition of viral DNA synthesis. Once inside the cell, it is converted to its active form, tenofovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA. This results in premature termination of the DNA chain and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Tenofovir Alafenamide Fumarate: this compound is unique due to its improved safety profile, higher intracellular concentrations, and lower systemic exposure compared to Tenofovir Disoproxil Fumarate. This results in fewer side effects and better patient compliance .

Biologische Aktivität

Tenofovir alafenamide fumarate (TAF) is a novel prodrug of tenofovir, designed to enhance the delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to target cells while minimizing systemic exposure. TAF has gained approval for the treatment of chronic hepatitis B virus (HBV) infection and human immunodeficiency virus (HIV) due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF).

TAF is absorbed and converted into tenofovir within hepatocytes through passive diffusion and uptake transporters such as OATP1B1 and OATP1B3. The conversion is primarily mediated by carboxylesterase 1, leading to the formation of TFV-DP, which acts as a competitive inhibitor of viral reverse transcriptase. This mechanism is crucial for its antiviral activity against both HBV and HIV .

Efficacy in Chronic Hepatitis B

Clinical studies have demonstrated that TAF is non-inferior to TDF in terms of antiviral efficacy while offering superior renal and bone safety profiles. In a phase 3 trial involving patients with chronic HBV, TAF at a dose of 25 mg once daily showed comparable efficacy to TDF at 300 mg daily over a treatment period of 48 weeks .

Key Findings from Clinical Trials

  • Efficacy : TAF maintained HBV DNA suppression similar to TDF with high rates of virologic response.
  • Safety : Patients on TAF exhibited significantly lower rates of renal impairment and bone mineral density loss compared to those on TDF .
  • Long-term Outcomes : Extended follow-up (up to 5 years) confirmed sustained efficacy and safety, with no emergence of resistance .

Efficacy in HIV Treatment

In HIV treatment regimens, TAF has shown potent antiviral activity. A study comparing TAF and TDF in HIV-infected individuals demonstrated that TAF resulted in higher intracellular concentrations of TFV-DP while reducing systemic exposure to tenofovir .

Comparative Efficacy Against Resistance

TAF has demonstrated a higher barrier to resistance than TDF, particularly against the K65R mutation associated with reduced susceptibility to tenofovir. In vitro studies indicated that TAF effectively inhibited HIV strains harboring this mutation more frequently than TDF .

Safety Profile

The safety profile of TAF is one of its most significant advantages:

  • Renal Safety : Clinical data indicate that TAF is associated with lower incidences of acute kidney injury compared to TDF. A case study highlighted acute kidney injury in a patient switched from TDF to TAF, emphasizing the need for monitoring renal function, especially in patients with pre-existing conditions .
  • Bone Health : Long-term studies have shown that patients on TAF experience less bone mineral density loss compared to those on TDF, making it a preferable option for patients at risk for osteoporosis .

Case Studies

  • Case Study on Renal Function : A patient with chronic hepatitis C co-infection developed acute kidney injury after starting a regimen including TAF. This case underscores the importance of renal function monitoring when initiating therapy with any tenofovir formulation .
  • Real-world Effectiveness : In a retrospective analysis involving 500 patients switched from other antiviral therapies to TAF, the majority reported improved biochemical responses and maintained HBV DNA suppression after 12-18 months .

Summary Table: Comparison of Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate

FeatureTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
Dosage 25 mg once daily300 mg once daily
Renal Toxicity Lower incidenceHigher incidence
Bone Mineral Density Minimal lossSignificant loss
Efficacy in HBV ComparableComparable
Resistance Barrier HigherLower

Eigenschaften

CAS-Nummer

1392275-56-7

Molekularformel

C46H62N12O14P2

Molekulargewicht

1069.0 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1

InChI-Schlüssel

SVUJNSGGPUCLQZ-FBANTFQHSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomerische SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Aussehen

White to off-white solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TAF;  GS734;  GS-734;  GS 734;  GS 7340;  GS-7340;  GS7340;  Tenofovir alafenamide hemifumarate;  Tenofovir alafenamide fumarate (2:1);  Genvoya.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir Alafenamide fumarate
Reactant of Route 2
Tenofovir Alafenamide fumarate
Reactant of Route 3
Tenofovir Alafenamide fumarate
Reactant of Route 4
Tenofovir Alafenamide fumarate
Reactant of Route 5
Reactant of Route 5
Tenofovir Alafenamide fumarate
Reactant of Route 6
Tenofovir Alafenamide fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.